molecular formula C8H3Cl2NO B2900339 2,4-Dichloro-6-formylbenzonitrile CAS No. 2248307-80-2

2,4-Dichloro-6-formylbenzonitrile

Cat. No.: B2900339
CAS No.: 2248307-80-2
M. Wt: 200.02
InChI Key: SOINUGMGTDCWON-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-formylbenzonitrile: is an organic compound with the molecular formula C8H3Cl2NO . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a formyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Heterogeneous Catalytic Ammoxidation: This method is preferred in industrial settings due to its cost-effectiveness and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dichloro-6-formylbenzonitrile can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group into an alcohol group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products:

    Oxidation: Formation of 2,4-dichloro-6-carboxybenzonitrile.

    Reduction: Formation of 2,4-dichloro-6-hydroxymethylbenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-formylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

    2,4-Dichlorobenzonitrile: Similar in structure but lacks the formyl group.

    2,6-Dichlorobenzonitrile: Differs in the position of chlorine atoms.

    2,4-Dichloro-6-methylbenzonitrile: Contains a methyl group instead of a formyl group.

Uniqueness:

Properties

IUPAC Name

2,4-dichloro-6-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOINUGMGTDCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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